

A Comprehensive Technical Guide to 3-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-2-methoxybenzaldehyde**

Cat. No.: **B113158**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxybenzaldehyde, with the CAS Number 88275-87-0, is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzaldehyde scaffold, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of **3-Bromo-2-methoxybenzaldehyde** is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Source
CAS Number	88275-87-0	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ BrO ₂	[1] [3] [4]
Molecular Weight	215.04 g/mol	[2] [3]
Appearance	Solid	[5]
Melting Point	31 - 32 °C	[1]
Boiling Point	282.341 °C at 760 mmHg	[1]
Density	1.5 ± 0.1 g/cm ³	[1]
Refractive Index	1.585	[1]
Storage Conditions	Room temperature, stored under nitrogen	[1] [3]

Safety Information: **3-Bromo-2-methoxybenzaldehyde** is classified as acutely toxic if swallowed (Category 4) and causes skin and serious eye irritation (Category 2 and 2A, respectively).[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1]

Synthesis of 3-Bromo-2-methoxybenzaldehyde

The primary synthetic route to **3-Bromo-2-methoxybenzaldehyde** involves the methylation of 3-bromo-2-hydroxybenzaldehyde. Several methods have been reported, utilizing different methylating agents and reaction conditions.

Experimental Protocols

This procedure is a common and effective method for the synthesis of **3-Bromo-2-methoxybenzaldehyde**.

Reactants:

- 3-bromo-2-hydroxybenzaldehyde

- Iodomethane (CH_3I)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO_4)

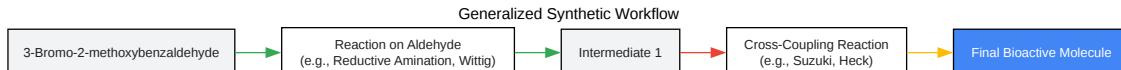
Procedure:

- To a solution of 3-bromo-2-hydroxybenzaldehyde (6.55 g, 32.58 mmol) in DMF (164 mL), add potassium carbonate (13.51 g, 97.75 mmol) and iodomethane (2.43 mL, 39.1 mmol).[1]
- Stir the reaction mixture at room temperature for 18 hours.[1]
- Pour the mixture into a 1 N HCl solution and extract the aqueous layer with ethyl acetate.[1]
- Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate in vacuo to yield the product.[1]

An alternative solvent for the methylation reaction is acetone.

Reactants:

- 3-bromo-2-hydroxybenzaldehyde
- Iodomethane (CH_3I)
- Potassium carbonate (K_2CO_3)
- Acetone
- Ethyl acetate
- Saturated aqueous sodium bicarbonate


Procedure:

- Dissolve 3-Bromo-2-hydroxybenzaldehyde (5.0 g, 24.87 mmol) in acetone (200 ml).[1]
- Add iodomethane (5.3 g, 37.34 mmol) and potassium carbonate (5.2 g, 37.63 mmol) to the solution.[1]
- Heat the mixture to 60°C for 2 hours.[1]
- Cool the reaction to room temperature and filter.[1]
- Concentrate the filtrate to dryness and re-dissolve the residue in ethyl acetate.[1]
- Wash the ethyl acetate solution with saturated aqueous sodium bicarbonate and dry over magnesium sulfate to obtain the product.[1]

Applications in Research and Drug Development

As a functionalized benzaldehyde, **3-Bromo-2-methoxybenzaldehyde** is a useful building block for the synthesis of more complex molecules, including those with potential biological activity. Its classification as a pharmaceutical intermediate suggests its utility in the drug discovery pipeline.[1] The presence of the aldehyde group allows for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the bromo- and methoxy-substituted aromatic ring can be further functionalized, for example, through cross-coupling reactions.

While specific, named pharmaceutical agents directly synthesized from **3-Bromo-2-methoxybenzaldehyde** are not prominently documented in publicly available literature, its structural motifs are present in various bioactive compounds. The following diagram illustrates a generalized synthetic workflow where this compound can serve as a key starting material.

[Click to download full resolution via product page](#)

Generalized Synthetic Workflow

This workflow highlights the logical progression from the starting material to a potential drug candidate. The aldehyde functionality is first transformed, followed by a modification at the bromine-substituted position to build molecular complexity.

Conclusion

3-Bromo-2-methoxybenzaldehyde is a readily synthesizable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthetic protocols make it a valuable tool for medicinal chemists and researchers in drug development. While direct applications in marketed drugs are not widely reported, its potential as a scaffold for the synthesis of novel bioactive compounds remains a promising area for future research. The strategic combination of reactive functional groups on a stable aromatic core ensures its continued relevance in the field of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]
- 4. Synthonix, Inc > 88275-87-0 | 3-Bromo-2-methoxybenzaldehyde [synthonix.com]
- 5. 3-Bromo-2-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromo-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113158#3-bromo-2-methoxybenzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com